molecular formula C10H12N2O6Pb B12642113 Lead bis(5-oxo-L-prolinate) CAS No. 85392-77-4

Lead bis(5-oxo-L-prolinate)

Cat. No.: B12642113
CAS No.: 85392-77-4
M. Wt: 463 g/mol
InChI Key: OJXFZRWEZWLNAO-QHTZZOMLSA-L
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Description

Lead bis(5-oxo-L-prolinate) is a chemical compound with the molecular formula C10H14N2O6Pb. It is a lead salt of 5-oxo-L-proline, an optically active form of 5-oxoproline having L-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead bis(5-oxo-L-prolinate) can be synthesized through the reaction of lead(II) acetate with 5-oxo-L-proline in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding 5-oxo-L-proline under stirring conditions. The mixture is then heated to facilitate the reaction, and the resulting product is isolated by filtration and drying .

Industrial Production Methods

Industrial production of lead bis(5-oxo-L-prolinate) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Lead bis(5-oxo-L-prolinate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include lead oxides, elemental lead, and substituted metal prolinates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Lead bis(5-oxo-L-prolinate) has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead poisoning and other lead-related disorders.

    Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of lead bis(5-oxo-L-prolinate) involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, affecting their function and activity. It may also interact with cellular membranes and other structures, leading to various biological effects. The specific molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lead bis(5-oxo-L-prolinate) is unique due to its specific chemical structure and the presence of the 5-oxo-L-proline ligandIts ability to participate in various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research .

Properties

CAS No.

85392-77-4

Molecular Formula

C10H12N2O6Pb

Molecular Weight

463 g/mol

IUPAC Name

lead(2+);(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1

InChI Key

OJXFZRWEZWLNAO-QHTZZOMLSA-L

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Pb+2]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2]

Origin of Product

United States

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